5-Octadecanone

Organic Chemistry Physical Chemistry Material Science

5-Octadecanone (CAS 18276-99-8), systematically named octadecan-5-one, is an acyclic aliphatic ketone with the molecular formula C18H36O and a molecular weight of 268.48 g/mol. It is a long-chain hydrocarbon derivative characterized by a carbonyl functional group located at the fifth carbon position of an 18-carbon linear chain.

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
CAS No. 18276-99-8
Cat. No. B097647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octadecanone
CAS18276-99-8
Synonyms5-OCTADECANONE
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CCCC
InChIInChI=1S/C18H36O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h3-17H2,1-2H3
InChIKeyRLQCXKKPOOBJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Octadecanone (CAS 18276-99-8): Technical Baseline for Procurement & Research


5-Octadecanone (CAS 18276-99-8), systematically named octadecan-5-one, is an acyclic aliphatic ketone with the molecular formula C18H36O and a molecular weight of 268.48 g/mol . It is a long-chain hydrocarbon derivative characterized by a carbonyl functional group located at the fifth carbon position of an 18-carbon linear chain [1]. As a member of the octadecanone family, this compound serves as a versatile chemical intermediate in organic synthesis and finds specialized industrial applications as a catalyst carrier and surfactant . While structurally related to other octadecanone isomers, its specific carbonyl placement imparts distinct physicochemical properties that differentiate it from its positional isomers .

Why 5-Octadecanone Cannot Be Replaced by Other Octadecanone Isomers


Generic substitution with other octadecanone isomers, such as 2-octadecanone, 3-octadecanone, or 9-octadecanone, is scientifically unjustifiable due to the structure-dependent nature of physicochemical properties and functional performance [1]. The position of the carbonyl group along the carbon chain fundamentally alters the compound's melting point, solubility, and surface activity, which are critical parameters in applications ranging from lubrication to surfactant design . While all octadecanone isomers share the same molecular formula (C18H36O) and molecular weight, the specific regiochemistry dictates their behavior in both chemical reactions and physical processes, making them non-interchangeable in most research and industrial contexts [1]. The following quantitative evidence establishes the unique differentiation profile of 5-octadecanone.

Quantitative Differentiation Evidence for 5-Octadecanone


Positional Isomer Differentiation: Melting Point & Physical State

The melting point of long-chain ketones is highly dependent on the carbonyl group's position along the hydrocarbon chain. 5-Octadecanone exhibits a melting point of approximately 51.5 °C, which is substantially higher than the melting point of 2-octadecanone (estimated below room temperature), resulting in different physical states at standard laboratory conditions [1]. This property is critical for applications where a specific solid-state or melting transition is required.

Organic Chemistry Physical Chemistry Material Science

Hydrophobicity & Lipophilicity: LogP Comparison

The partition coefficient (LogP) is a crucial determinant of a compound's lipophilicity and membrane permeability. 5-Octadecanone has a calculated LogP value of approximately 6.45, indicating high lipophilicity . While specific LogP values for all octadecanone isomers are not consistently reported in a single comparative study, the class-level trend demonstrates that the carbonyl position influences the overall dipole moment and thus the partition coefficient. This value is comparable to other long-chain ketones but is significantly higher than shorter-chain analogs.

Medicinal Chemistry ADME Formulation Science

Synthetic Utility: Regioselectivity in Chemical Transformations

The carbonyl group at the C5 position provides a distinct reactivity profile compared to terminal (e.g., C2) or central (e.g., C9) ketones. In a comparative study of octadecane oxidation, the Ni-catalyzed hydroxylation of n-octadecane produced a mixture of secondary alcohols and ketones with a 15.5:1 selectivity for alcohol over ketone formation [1]. This indicates that the formation of specific ketone isomers is kinetically controlled and not equally favorable. 5-Octadecanone, as a specific positional isomer, offers a defined starting point for further derivatization (e.g., oxidation to carboxylic acids or reduction to specific alcohols) with predictable regiochemical outcomes .

Organic Synthesis Catalysis Reaction Engineering

Definitive Application Scenarios for 5-Octadecanone Based on Differentiated Evidence


Precursor for Defined Fatty Alcohols via Selective Reduction

Given its specific C5 carbonyl position, 5-octadecanone is the ideal precursor for the synthesis of 5-octadecanol via reduction with agents like lithium aluminum hydride or sodium borohydride . The resulting 5-octadecanol, a defined positional isomer of octadecanol, cannot be reliably obtained from isomeric ketones like 2-octadecanone or from the non-selective reduction of fatty acid mixtures. This application leverages the regiochemical specificity of 5-octadecanone to produce a unique alcohol with potential use as a specialty surfactant or chemical intermediate.

Solid-Phase Organic Synthesis & Material Science

The solid physical state of 5-octadecanone at room temperature (melting point ~51.5 °C) makes it a viable candidate for solid-phase organic synthesis, where a solid reagent or scaffold is required . In material science, this property is exploited in the formulation of phase-change materials (PCMs) or as a component in solid lubricant systems, where the controlled melting point is a critical performance parameter . The liquid state of 2-octadecanone precludes its use in such applications.

Specialized Surfactant and Catalyst Carrier Design

5-Octadecanone is documented as a useful surfactant and catalyst carrier . Its high lipophilicity (LogP ~ 6.45) and the specific placement of the polar carbonyl group within a long hydrophobic chain provide a unique amphiphilic balance . This structural feature can be exploited to design surfactants with tailored critical micelle concentrations (CMC) and interfacial properties, or to immobilize catalysts in non-polar reaction media. The performance profile would differ from surfactants based on isomeric octadecanones due to differences in molecular packing and surface activity.

Analytical Standard for Octadecanoid Research

In the field of oxylipin and octadecanoid research, the precise identification and quantification of oxygenated fatty acid derivatives are paramount [1]. 5-Octadecanone serves as a valuable analytical standard and a stable, non-endogenous analog for developing and validating chromatographic methods (e.g., GC-MS, LC-MS) targeting more complex octadecanoids. Its use as a well-defined internal standard or surrogate analyte ensures accurate quantification and method robustness, which cannot be achieved with ill-defined isomeric mixtures or structurally unrelated compounds.

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